Product packaging for Cortistatin-14(Cat. No.:)

Cortistatin-14

Cat. No.: B8083240
M. Wt: 1721.0 g/mol
InChI Key: DDRPLNQJNRBRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Initial Characterization of Cortistatin-14

Cortistatin was first identified as a neuropeptide relative of somatostatin (B550006). nih.gov Its discovery was based on its cortical expression and its capacity to depress cortical activity. nih.govstanford.edu Initial characterization revealed that this compound (CST-14) is an endogenous neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14). tocris.comrndsystems.com It is a cyclic peptide composed of 14 amino acids. iscabiochemicals.com

Biochemical analysis has determined the molecular formula of this compound to be C₈₁H₁₁₃N₁₉O₁₉S₂ with a molecular weight of approximately 1721.03 g/mol . tocris.comiscabiochemicals.com The peptide's structure includes a disulfide bridge between the cysteine residues at positions 2 and 13, which is crucial for its biological activity. iscabiochemicals.com Early research established that this compound binds with high potency to all five known somatostatin receptor subtypes (sst₁-sst₅). iscabiochemicals.comnih.gov It was also found to coexist with the inhibitory neurotransmitter GABA within interneurons of the cortex and hippocampus. iscabiochemicals.comgenscript.com

Relationship to Somatostatin-14 and Other Cortistatin Isoforms

This compound is part of the somatostatin/urotensin peptide family. stanford.edu While it is structurally very similar to Somatostatin-14, they are distinct molecules. nih.gov

Comparison with Somatostatin-14: this compound shares 11 of the 14 amino acids with Somatostatin-14. nih.gov The key difference in their primary structure is a lysine (B10760008) residue at the C-terminus of this compound and a different N-terminal sequence. stanford.edu Despite this high degree of homology, the nucleotide sequences and chromosomal localizations of their respective genes are different, indicating they are products of two separate genes. nih.govwikipedia.org This genetic distinction underlies the unique biological functions of this compound that are not observed with Somatostatin-14. nih.gov

Table 1: Amino Acid Sequence Comparison
PeptideAmino Acid Sequence
This compound (Human)Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH iscabiochemicals.comcpcscientific.com
Somatostatin-14 (Human)Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH

Other Cortistatin Isoforms: The human precortistatin protein, encoded by the CORT gene, is a 105-amino acid residue precursor. wikipedia.orgnih.gov This precursor is cleaved to produce different active peptides, including this compound, Cortistatin-17, and Cortistatin-29. wikipedia.orgnih.gov Cortistatin-17 is considered the primary active peptide derived from the precursor in humans. wikipedia.org These isoforms share a common core structure but differ in length at the N-terminus.

Historical and Contemporary Academic Research Perspectives

Historical Perspectives: Initial research on this compound was largely driven by its similarities to somatostatin. Studies focused on its ability to bind to and activate all five somatostatin receptors (SSTRs), often with nanomolar affinity. nih.gov This binding explains the shared pharmacological properties, such as the inhibition of neuronal activity and the regulation of hormone secretion. nih.govnih.gov For instance, like somatostatin, this compound was shown to inhibit the release of growth hormone. nih.gov Early studies confirmed its potent binding to SSTRs, demonstrating its ability to displace somatostatin-14 binding. tocris.com

Table 2: Binding Affinity (IC₅₀ nM) of this compound to Somatostatin Receptors
Receptor SubtypeIC₅₀ Value (nM)
sst₁5 tocris.comiscabiochemicals.com
sst₂0.09 tocris.comiscabiochemicals.com
sst₃0.3 tocris.comiscabiochemicals.com
sst₄0.2 tocris.comiscabiochemicals.com
sst₅0.3 tocris.comiscabiochemicals.com

Contemporary Research Perspectives: More recent academic research has shifted towards understanding the distinct physiological functions of this compound that differentiate it from somatostatin. nih.gov A significant area of investigation is its role in sleep regulation. Unlike somatostatin, cortistatin induces slow-wave sleep and reduces locomotor activity. nih.govstanford.edu This effect is thought to be mediated by its antagonism of acetylcholine's excitatory effects on the cortex. nih.gov

Furthermore, contemporary studies have identified receptors that this compound binds to, but somatostatin does not. These include the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor, and the Mas-related G protein-coupled receptor, MrgX2. tocris.comrndsystems.comnih.gov The binding to these unique receptors may account for many of its distinct biological activities. stanford.edunih.gov Current research also explores the anti-inflammatory and neuroprotective properties of this compound. medchemexpress.comnih.gov Studies have investigated its potential role in modulating immune responses, protecting the blood-brain barrier, and its involvement in processes like learning and memory. stanford.edunih.gov There is also emerging research into its function as an endogenous anticonvulsant and its potential role in psychiatric conditions like depression. nih.govnih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C81H113N19O19S2 B8083240 Cortistatin-14

Properties

IUPAC Name

6-amino-2-[[19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-(1-hydroxyethyl)-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPLNQJNRBRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H113N19O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1721.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Biology and Endogenous Expression of Cortistatin 14

Genomic Encoding and Precursor Peptide Processing

Cortistatin is encoded by the CORT gene. wikipedia.org In humans, this gene is located on chromosome 1p36.22, while in mice, its counterpart is found on chromosome 4 E2. wikipedia.org The gene product is a precursor protein called pre-procortistatin. stanford.edu In humans, the 105-amino acid pre-procortistatin is proteolytically processed to yield two main active forms: cortistatin-17 (CST-17) and cortistatin-29 (CST-29). wikipedia.orgnih.gov In rodents, such as mice and rats, the processing of pre-procortistatin results in the formation of cortistatin-14 (CST-14) and cortistatin-29. nih.govmdpi.com The processing of somatostatin (B550006) precursors, a related family of peptides, involves an Arg-Lys esteropeptidase that converts somatostatin-28 into somatostatin-14, suggesting a potential parallel mechanism for cortistatin processing. nih.gov

Neuroanatomical Distribution and Cellular Localization

The expression of this compound is most prominent within the central nervous system (CNS), particularly in the cerebral cortex and the hippocampus. tocris.comrndsystems.comgenscript.comutechproducts.com Within the cortex, neurons positive for this compound are especially concentrated in layers II-III and VI. stanford.edu Immunocytochemical studies have confirmed that the peptide's distribution aligns with the locations identified through in situ hybridization for its mRNA. stanford.edu

The primary cellular sources of cortistatin in the brain are specific subpopulations of inhibitory GABAergic interneurons. nih.govmdpi.com In the hippocampus, this compound is found in these interneurons and is known to inhibit the firing of pyramidal cells. genscript.com Notably, cortistatin-positive neurons are absent from the hilar region of the hippocampus, an area where somatostatin-14 is expressed. stanford.edu Beyond the cortex and hippocampus, cortistatin-immunoreactive neurons and fibers have also been detected in the periventricular nucleus of the hypothalamus. stanford.edu Other brain regions with detectable pre-procortistatin mRNA include granule GABAergic neurons in the olfactory bulb and some interneurons in the striatum. stanford.edu

Peripheral Tissue Expression and Immune Cell Involvement

While initially characterized as a neuropeptide, cortistatin is now known to be expressed in a wide array of peripheral tissues and cells. nih.govmdpi.comnih.gov Its expression has been identified in endothelial cells, endocrine cells, peripheral nociceptive neurons, and smooth muscle cells. nih.govmdpi.comkarger.com

A significant aspect of cortistatin's peripheral activity is its involvement with the immune system. nih.gov Various immune cells are capable of producing cortistatin, including B and T lymphocytes, monocytes, macrophages, and dendritic cells. nih.govmdpi.comnih.gov The expression of cortistatin and its receptors in these immune cells often increases in response to inflammatory stimuli or immune activation, suggesting it functions as an endogenous regulatory factor in the immune system. nih.gov For instance, inflammatory responses can trigger the production of cortistatin by macrophages and T-cells. researchgate.net This dynamic expression highlights its role in modulating immune responses, where it can act to diminish inflammation and help restore immune tolerance. karger.com

Co-expression Patterns with Other Neurotransmitters and Regulatory Peptides

A defining characteristic of this compound's expression in the central nervous system is its co-localization with the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). genscript.comnih.govmedchemexpress.com Within the cerebral cortex and hippocampus, cortistatin is specifically expressed in GABAergic neurons. nih.gov This co-existence is functionally significant, as cortistatin's ability to depress neuronal activity complements the inhibitory action of GABA. nih.govgenscript.com Research indicates that cortistatin is expressed in a subset of cortical and hippocampal GABAergic interneurons, where it is believed to contribute to the regulation of neuronal excitability and sleep patterns. researchgate.net

Receptor Pharmacology and Molecular Interactions of Cortistatin 14

Somatostatin (B550006) Receptor Subtype Binding and Activation

Cortistatin-14 demonstrates high-affinity binding to all five of the cloned somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5). wikipedia.orgresearchgate.netnih.govnih.gov This broad-spectrum binding profile is similar to that of somatostatin itself. nih.gov Studies using recombinant human somatostatin receptors have shown that CST-14 effectively prevents the binding of somatostatin-14, indicating they compete for the same binding sites. nih.gov The inhibitory concentration (IC50) values highlight a potent interaction across most subtypes, with a slightly lower affinity for sst1. nih.gov

Detailed binding affinity studies have quantified these interactions. One report provides the following IC50 values for this compound at the different somatostatin receptors: 0.09 nM at sst2, 0.2 nM at sst4, 0.3 nM at sst3, 0.3 nM at sst5, and 5 nM at sst1. nih.gov Another study using an iodinated analogue of CST-14 ([¹²⁵I]Tyr¹⁰-CST) determined the dissociation constant (pKd), further confirming high-affinity binding to all five receptor subtypes. nih.gov

The structural homology between this compound and Somatostatin-14 results in very similar pharmacological profiles at the five somatostatin receptors. wikipedia.orgnih.gov Studies have demonstrated that neither peptide shows significant selectivity over the other at these receptors. nih.gov This comparable receptor binding translates to shared functional effects. For instance, in human studies, this compound was shown to inhibit both spontaneous and hexarelin-stimulated growth hormone (GH) secretion to the same degree as Somatostatin-14. tocris.com Both peptides also inhibit insulin (B600854) secretion. tocris.com The high degree of similarity in binding affinity and functional activity at sst receptors suggests that in many biological systems, this compound can functionally mimic Somatostatin-14. nih.govtocris.commdpi.com

Ghrelin Receptor (GHS-R1a) Agonism

A key feature that distinguishes this compound from somatostatin is its ability to bind to the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. nih.govtocris.com Somatostatin does not share this property. tocris.com This interaction led to the initial hypothesis that GHS-R1a could act as a specific receptor for some of this compound's unique biological actions. scielo.org.mx

However, the role of GHS-R1a in mediating all of this compound's effects is not absolute. Research on the anticonvulsant properties of this compound in a pilocarpine-induced seizure model found that these effects are mediated by sst2 and sst3 receptors, not the ghrelin receptor. nih.gov Studies in ghrelin receptor knockout mice showed that this compound's ability to reduce seizure duration was comparable to that in wild-type mice, providing strong evidence that ghrelin receptors are not involved in this specific action. nih.govnih.gov Conversely, other research has indicated that the antidepressant-like effects of centrally administered this compound are reversed by a ghrelin receptor antagonist, suggesting the pathway is involved in its mood-regulating functions. frontiersin.org Therefore, while this compound does bind to GHS-R1a, the functional consequence of this interaction appears to be context-dependent and specific to certain physiological processes.

Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) Activity

Subsequent research identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a high-potency receptor for this compound. nih.govfrontiersin.org This discovery provided a potential explanation for some of the physiological actions of this compound that are not shared with somatostatin. wikipedia.orgfrontiersin.org this compound acts as a potent agonist at MRGPRX2, with an EC50 value of 25 nM in HEK293 cells. nih.gov

Activation of MRGPRX2 by this compound stimulates an increase in intracellular calcium, indicating that the receptor is coupled to the Gq signaling pathway. frontiersin.org This receptor has a limited expression profile, with the highest levels found in the dorsal root ganglion, which is involved in sensory processing. frontiersin.org MRGPRX2 is also expressed on immune cells, particularly mast cells. frontiersin.orgmdpi.com The activation of MRGPRX2 on mast cells by neuropeptides like this compound can trigger degranulation and has been linked to the pathogenesis of chronic inflammatory conditions and pruritus. frontiersin.orgmdpi.comnih.gov

Identification and Characterization of Novel Putative this compound Receptors

The observation that this compound has distinct physiological functions compared to somatostatin, such as inducing slow-wave sleep and reducing locomotor activity, led to the long-standing question of whether it acts through a cortistatin-specific receptor. wikipedia.orgresearchgate.net Some of its effects, like the activation of cation-selective currents not responsive to somatostatin, strongly suggested the existence of a unique receptor target. wikipedia.org

The identification of MRGPRX2 as a high-potency receptor for this compound provided a significant answer to this question. frontiersin.org It represents a specific receptor through which this compound can exert effects independently of the somatostatin and ghrelin receptor systems. While MRGPRX2 accounts for some of this compound's unique pharmacology, particularly in sensory neurons and mast cells, it remains possible that other unidentified receptors could mediate its other specific functions in the central nervous system. researchgate.net

Interaction with Gamma-Aminobutyric Acid (GABA) System Components

This compound exhibits significant interactions with the GABAergic system, the primary inhibitory neurotransmitter network in the brain. Cortistatin is co-expressed with GABA in interneurons of the cerebral cortex and hippocampus. nih.gov This anatomical co-localization suggests a functional relationship.

Studies have shown that some of the central effects of this compound are mediated through the GABA system. For example, the antidepressant-like effects induced by central administration of this compound in mice were found to be dependent on the GABAA receptor signaling pathway. nih.govfrontiersin.org These effects were reversed by a GABAA receptor antagonist, indicating that this compound's action in this context requires a functional GABAergic system. frontiersin.org This interaction appears to be linked to its binding at the ghrelin receptor, as a ghrelin receptor antagonist also blocked the same antidepressant effects. frontiersin.org This suggests a pathway where this compound, via the ghrelin receptor, modulates GABAergic transmission to influence mood. nih.gov

Cellular and Intracellular Mechanisms of Action of Cortistatin 14

Modulation of Intracellular Signaling Cascades

The binding of Cortistatin-14 to its receptors, which are predominantly G-protein coupled receptors (GPCRs), initiates a variety of intracellular signaling cascades that are fundamental to its physiological effects. nih.govrndsystems.com

This compound, much like somatostatin (B550006), is a key regulator of cyclic adenosine (B11128) monophosphate (cAMP) levels within the cell. nih.gov As a ubiquitous second messenger, cAMP is involved in numerous cellular processes, and its concentration is tightly controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). nih.govfrontiersin.org By binding to somatostatin receptors (SSTRs), which are coupled to inhibitory G-proteins (Gi), this compound can inhibit adenylyl cyclase activity. This action leads to a decrease in the intracellular production of cAMP. nih.gov This reduction in cAMP levels subsequently affects the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a wide array of cellular functions. nih.gov

Beyond its influence on cAMP, this compound modulates other second messenger systems. A distinct action of this compound, not shared by somatostatin, is its ability to enhance the hyperpolarization-activated cationic current, known as the h-current (Ih). stanford.edu This current is crucial for regulating the rhythmic activity of neurons, particularly in the thalamocortical networks involved in sleep. stanford.edu Activation of the h-current by this compound can influence neuronal excitability and synchronous firing patterns. stanford.edu

Furthermore, the interaction of this compound with the ghrelin receptor (GHS-R1a) and the MRGPRX2 receptor opens up additional signaling pathways. nih.govrndsystems.comnih.gov Activation of these GPCRs can lead to the mobilization of other second messengers, such as intracellular calcium (Ca2+) and inositol (B14025) trisphosphate (IP3), though the specific downstream pathways activated by this compound via these receptors are still under investigation. Studies have indicated that the antidepressant-like effects of this compound may be mediated through the ghrelin receptor and subsequent modulation of the GABA-A receptor system, independent of the ERK/mTOR or PI3K/Akt/mTOR signaling pathways. nih.govnih.gov

Influence on Neurotransmitter Release and Synaptic Plasticity

This compound plays a significant role in modulating synaptic function by influencing both the release of neurotransmitters and the plasticity of synaptic connections. stanford.eduresearchgate.net

Research indicates that this compound has a predominantly inhibitory effect on neuronal activity. stanford.edulifetein.com It has been shown to suppress the release of excitatory neurotransmitters. For instance, in hippocampal slices, this compound reduces the stimulated release of ³H-d-aspartate, an analog of the excitatory neurotransmitter glutamate. researchgate.net This neuroprotective effect is believed to be mediated by its binding to somatostatin receptors, which leads to a reduction in excitotoxicity. researchgate.netmedchemexpress.com

This compound also impacts synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental mechanism for learning and memory. youtube.com Studies have shown that this compound can impair long-term potentiation (LTP), a persistent strengthening of synapses that is thought to underlie memory formation. stanford.edufrontiersin.org Transgenic mice overexpressing this compound in hippocampal neurons exhibit a lack of LTP in the dentate gyrus, an effect potentially mediated by the reduction of postsynaptic NMDA receptor function. stanford.edu This inhibitory action on glutamatergic neurotransmission may form the cellular basis for the observed impairment of long-term memory in some experimental models. stanford.edunih.gov

Table 1: Effect of this compound on Neurotransmitter Release

Neurotransmitter/Analog Experimental Model Observed Effect Reference
³H-d-aspartate (Glutamate analog) Hippocampal Slices Reduced stimulated release researchgate.net
Excitatory Neurotransmitters In vivo rat model Reduced release medchemexpress.com
Calcitonin gene-related peptide Isolated rat trachea Reduced capsaicin-induced release medchemexpress.com

Transcriptional and Translational Regulation of Cellular Factors

This compound can influence cellular function at the level of gene expression, modulating the transcription and subsequent translation of key cellular factors, including neurotrophic factors and inflammatory mediators. nih.goveneuro.org

There is a demonstrated link between this compound and the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical molecule for neuronal survival, growth, and synaptic plasticity. nih.govnih.gov Studies in mouse models of stress have found that the mRNA levels of both this compound and BDNF are significantly decreased in the hippocampus and cortex. nih.govnih.gov This parallel reduction suggests a potential co-regulatory mechanism or a functional relationship between the two molecules in the context of stress and depression. nih.gov Furthermore, research has highlighted that BDNF signaling through its receptor, TrkB, is essential for the proper function of cortistatin-expressing interneurons. eneuro.org Disruption of this signaling pathway in these specific neurons leads to significant neurological consequences, underscoring the importance of the interplay between BDNF and the cortistatin system. eneuro.org

A well-documented action of this compound is its potent anti-inflammatory activity, which is achieved through the transcriptional and translational regulation of a wide array of inflammatory mediators. nih.govnih.gov this compound has been shown to significantly decrease the expression and release of pro-inflammatory cytokines and chemokines in various models of inflammation. nih.govnih.gov

In a mouse model of sepsis-associated encephalopathy, treatment with this compound led to a significant reduction in the serum and brain levels of several key inflammatory cytokines. nih.govnih.gov Similarly, in models of inflammatory bowel disease, this compound was found to down-regulate the production of a broad spectrum of inflammatory mediators, contributing to the amelioration of the disease. nih.gov This capacity to regulate multiple inflammatory pathways suggests that this compound acts as a macrophage-deactivating factor, inhibiting the production of inflammatory mediators by these key immune cells. nih.gov

Table 2: Regulation of Inflammatory Mediator Expression by this compound

Inflammatory Mediator Experimental Model Observed Effect Reference
Interleukin-1β (IL-1β) Sepsis mouse model; Mouse peritoneal macrophages Decreased levels/secretion medchemexpress.comnih.govnih.gov
Interleukin-6 (IL-6) Sepsis mouse model; Activated macrophages Decreased levels/production nih.govnih.govnih.gov
Tumor Necrosis Factor-α (TNF-α) Sepsis mouse model; Activated macrophages Decreased levels/production medchemexpress.comnih.govnih.govnih.gov
Interferon-γ (IFN-γ) Sepsis mouse model Decreased levels nih.govnih.gov
Macrophage-inflammatory protein (MIP)-2 Activated macrophages Inhibited production nih.gov
Rantes Activated macrophages Inhibited production nih.gov

Effects on Specific Cell Populations

This compound (CST-14) exerts a range of effects on various cell populations, influencing their excitability, activation state, and proliferative capacity. These actions are fundamental to its physiological roles within the central nervous, immune, and vascular systems.

Neuronal Excitability and Depressant Properties

This compound was originally named for its abundant expression in the cerebral cortex and its ability to depress cortical activity. nih.gov It modulates neuronal excitability through several mechanisms, acting broadly as a neuronal depressant. nih.govstanford.edu This inhibitory action is a key feature distinguishing its physiological profile.

Research has demonstrated that CST-14 reduces the activity of excitatory neurons. stanford.edu For instance, in hypothalamic neurons, CST-14 application inhibits responses induced by glutamate, an effect likely mediated through the activation of somatostatin receptor type 2 (sst2). stanford.edu This suggests a direct counter-regulatory role against excitatory neurotransmission.

Beyond direct receptor-mediated inhibition, CST-14 influences ion channel activity. It has been shown to enhance the hyperpolarization-activated cationic conductance, known as the h-current (Ih), in hippocampal slices—an effect not shared by somatostatin-14 (SRIF-14). stanford.edu The h-current is crucial for establishing rhythmicity in neuronal networks. stanford.edu By activating Ih, CST-14 may play a significant role in regulating the synchronous activity that characterizes slow-wave sleep. stanford.edu

The neuropeptide also exhibits potent anticonvulsant properties. Studies using a pilocarpine-induced seizure model in rodents provided the first in vivo evidence of these effects. nih.govnih.gov This anticonvulsant action is mediated specifically through the sst2 and sst3 receptor subtypes, as the effect was reversed by selective antagonists for these receptors. nih.gov Notably, the ghrelin receptor does not appear to be involved in mediating these anticonvulsant effects. nih.gov

The binding affinity of this compound to various somatostatin receptors underpins its diverse neuronal effects.

Table 1: this compound Receptor Binding Affinity

Receptor Subtype IC50 Value (nM)
sst1 5
sst2 0.09
sst3 0.3
sst4 0.2
sst5 0.3

Data sourced from references rndsystems.comtocris.com. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Glial Cell Activation and Functional Modulation

Glial cells, including microglia and astrocytes, are critical regulators of central nervous system (CNS) homeostasis and inflammation. mdpi.comfrontiersin.org Microglia, the resident immune cells of the brain, become activated in response to injury or infection, a process that can contribute to neuroinflammatory damage. nih.govmedcentral.com

This compound has demonstrated a significant ability to modulate glial cell function, particularly by inhibiting microglial activation. nih.gov In a mouse model of sepsis-associated encephalopathy, a condition linked to severe neuroinflammation, CST-14 treatment markedly inhibited the activation of microglia. nih.gov This inhibitory effect is associated with a profound reduction in the production and release of various pro-inflammatory cytokines in both the brain and systemic circulation. nih.gov By suppressing glial activation, CST-14 helps to mitigate local and systemic inflammatory responses, which may explain its neuroprotective effects in conditions like sepsis, where it also helps preserve the integrity of the blood-brain barrier. nih.gov

Table 2: Effect of this compound on Inflammatory Cytokine Levels in a Sepsis Model

Cytokine Effect of this compound Treatment Location of Measurement
Interleukin-1β (IL-1β) Significant Decrease Serum and Brain
Interleukin-6 (IL-6) Significant Decrease Serum and Brain
Tumor Necrosis Factor-α (TNF-α) Significant Decrease Serum and Brain
Interferon-γ (IFN-γ) Significant Decrease Serum and Brain

Findings are based on a study of a CLP-induced mouse model of sepsis, as reported in reference nih.gov.

Regulation of Cellular Proliferation

This compound has been identified as a potent inhibitor of cellular proliferation across various cell types, an oncostatic effect that is mediated through multiple receptor systems. nih.govnih.govahajournals.org This anti-proliferative capacity extends to both cancerous and non-cancerous cells.

In the context of oncology, CST-14 has been shown to inhibit the proliferation of human thyroid carcinoma cell lines. nih.gov A study investigating its effects on both follicular (N-PAP, WRO, ARO) and medullary (TT) thyroid carcinoma cells found that CST-14 caused a significant, dose-dependent inhibition of cell growth in TT, N-PAP, and WRO cells. nih.gov This effect was more pronounced than that observed with SRIH-14. nih.gov The mechanism appears to be mediated by both somatostatin receptors (sst) and ghrelin secretagogue receptors (GHS-R), as the anti-proliferative effects could be abolished by a compound that antagonizes both receptor types. nih.gov

Beyond cancer cells, CST-14 also regulates the proliferation of vascular smooth muscle cells (SMCs). ahajournals.org The proliferation and migration of SMCs are key events in the development of atherosclerosis and restenosis following vascular injury. ahajournals.org Research has shown that cortistatin inhibits the proliferation of human vascular SMCs in response to platelet-derived growth factor (PDGF) and can decrease the formation of neointima after carotid artery ligation in animal models. ahajournals.org

Table 3: Anti-proliferative Effects of this compound on Various Cell Lines

Cell Line Cell Type Observed Effect of this compound Mediating Receptors Implicated
TT Human Medullary Thyroid Carcinoma Significant, dose-dependent inhibition of proliferation. nih.gov sst2, sst3, sst5, GHS-R. nih.gov
N-PAP Human Papillary Thyroid Carcinoma Significant, dose-dependent inhibition of proliferation. nih.gov sst3, sst5, GHS-R. nih.gov
WRO Human Follicular Thyroid Carcinoma Significant, dose-dependent inhibition of proliferation. nih.gov sst3, sst5, GHS-R. nih.gov
ARO Human Anaplastic Thyroid Carcinoma Minor, temporary inhibition of proliferation. nih.gov GHS-R. nih.gov

Preclinical Biological Activities and Functional Characterization of Cortistatin 14

Neurophysiological and Neurological System Modulation

Cortistatin-14, a neuropeptide with significant structural similarity to somatostatin (B550006), has demonstrated a range of modulatory effects within the central nervous system. Its biological activities extend to neuroprotection, anticonvulsant properties, and the attenuation of neuroinflammatory processes, positioning it as a compound of interest in various models of neurological insults.

This compound has shown therapeutic potential in a preclinical mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.govnih.gov In this model, which mimics the dopaminergic neurodegeneration characteristic of Parkinson's disease, treatment with this compound mitigated the loss of dopaminergic neurons in the substantia nigra and their projections to the striatum. nih.govnih.gov This neuroprotective effect was associated with an improvement in the locomotor activity of the MPTP-treated animals. nih.gov

Furthermore, this compound's mechanism of action in this model appears to be multifactorial. It has been observed to diminish the presence and activation of glial cells in the affected brain regions of MPTP-treated mice, indicating an anti-inflammatory effect. nih.govnih.gov The treatment also led to a reduction in the production of immune mediators and promoted the expression of neurotrophic factors in the striatum. nih.govnih.gov In vitro studies have corroborated these findings, showing that this compound can reduce the cell death of dopaminergic neurons exposed to neurotoxins. nih.govnih.gov

Table 1: Effects of this compound in a Preclinical Model of Parkinson's Disease
ParameterObservation in MPTP-Treated ModelEffect of this compound Treatment
Dopaminergic NeuronsLoss in substantia nigra and striatumMitigated neuronal loss nih.govnih.gov
Locomotor ActivityImpairedImproved nih.gov
Glial Cell ActivationIncreasedDiminished nih.govnih.gov
Immune MediatorsIncreased productionReduced production nih.govnih.gov
Neurotrophic Factors-Promoted expression in the striatum nih.govnih.gov

Excitotoxicity is a pathological process involving the overactivation of glutamate receptors, leading to neuronal damage and death. wikipedia.orgnih.gov This phenomenon is implicated in various neurological conditions. nih.govnih.gov this compound has demonstrated neuroprotective effects in models of excitotoxicity, particularly those induced by kainic acid (kainate).

In a rat model, the administration of kainic acid induced strong seizure activity and significant neuronal loss in the cortex and hippocampus. nih.gov Pretreatment with this compound was found to attenuate this seizure activity and inhibit the observed neuronal loss. nih.gov The proposed mechanism for this neuroprotection involves the interaction of this compound with somatostatin receptors. This interaction is believed to lead to a reduced release of excitotoxic neurotransmitters, thereby mitigating the damaging effects of excessive glutamate receptor stimulation. nih.gov Specifically, this compound was shown to reduce the stimulated release of D-aspartate, a marker for glutamate release, from hippocampal slices. nih.gov Furthermore, an immunohistochemical analysis revealed that kainic acid reduced the levels of sst2A and sst3 somatostatin receptors in the hippocampus, an effect that was largely prevented by pretreatment with this compound. nih.gov

Table 2: Neuroprotective Effects of this compound in Kainate-Induced Excitotoxicity
ModelInducing AgentKey Pathological FeatureObserved Effect of this compound
Rat BrainKainic AcidSeizure activity and neuronal lossAttenuated seizure activity and inhibited neuronal loss nih.gov
Hippocampal Slices-Stimulated release of D-aspartateReduced release of D-aspartate nih.gov

Sepsis-associated encephalopathy (SAE) is a severe neurological complication of sepsis, characterized by diffuse brain dysfunction. nih.govnih.gov The pathophysiology of SAE is complex and involves neuroinflammation, blood-brain barrier (BBB) disruption, and microglial activation. nih.govmdpi.com this compound has emerged as a potential neuroprotective agent in this context.

In a mouse model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound has been shown to improve survival rates and ameliorate cognitive and emotional dysfunction. nih.govresearchgate.net The neuroprotective effects of this compound in this model are multifaceted. It significantly inhibits the disruption of the BBB, a critical event in the pathogenesis of SAE. nih.govnih.gov Furthermore, this compound mitigates both local and systemic inflammatory responses, as evidenced by decreased levels of various inflammatory cytokines. nih.govresearchgate.net A key aspect of its action is the inhibition of microglial activation, which is a major contributor to the neuroinflammatory cascade in sepsis. nih.govnih.govmdpi.com By suppressing these pathological processes, this compound exerts a neuroprotective effect against the cognitive and functional impairments associated with SAE. nih.gov

Table 3: this compound's Efficacy in a Mouse Model of Sepsis-Associated Encephalopathy
Pathological FeatureEffect of Sepsis (CLP Model)Effect of this compound Treatment
Survival RateDecreasedImproved nih.govresearchgate.net
Cognitive and Emotional FunctionImpairedAmeliorated dysfunction nih.govresearchgate.net
Blood-Brain BarrierDisruptedInhibited disruption nih.govnih.gov
Inflammatory CytokinesIncreasedDecreased levels nih.govresearchgate.net
Microglial ActivationIncreasedInhibited activation nih.govnih.gov

Ischemic stroke, resulting from the occlusion of a brain artery, leads to irreversible tissue injury and is a major cause of long-term disability. nih.gov Neuroinflammation and immune dysregulation are key components of the pathological cascade following an ischemic event. nih.gov this compound has been investigated for its neuroprotective potential in a preclinical model of ischemic stroke.

In a middle cerebral artery occlusion (MCAO) model, peripheral administration of this compound at 24 hours post-stroke was found to significantly reduce neurological damage and enhance recovery. nih.govbiorxiv.org The neuroprotective action of this compound in this context is described as multitargeted. It has been shown to modulate glial reactivity and astrocytic scar formation, which are critical components of the brain's response to injury. nih.govbiorxiv.org Additionally, this compound facilitates the recovery of the blood-brain barrier and regulates both local and systemic immune dysfunction. nih.govbiorxiv.org Interestingly, the timing of administration appears to be crucial, as immediate and early post-stroke administration did not prove to be beneficial and was even potentially detrimental, highlighting the importance of the temporal dynamics of stroke pathology in therapeutic interventions. nih.govbiorxiv.org

Table 4: Effects of Late-Stage this compound Administration in a Preclinical Stroke Model
ParameterObservation Post-Stroke (MCAO Model)Effect of this compound (24h post-stroke)
Neurological DamageSignificant injuryReduced damage and enhanced recovery nih.govbiorxiv.org
Glial Reactivity and Astrocytic ScarAlteredModulated nih.govbiorxiv.org
Blood-Brain BarrierDisruptedFacilitated recovery nih.govbiorxiv.org
Immune FunctionDysregulated (local and systemic)Regulated nih.govbiorxiv.org

This compound has demonstrated notable anticonvulsant properties in various preclinical models of epilepsy. nih.govnih.gov This activity has been observed in both chemically induced seizure models, providing evidence for its potential as a modulator of neuronal hyperexcitability.

In a pilocarpine-induced seizure model in both rats and mice, this compound has been shown to exert anticonvulsive effects. nih.govnih.gov Studies utilizing this model have provided insights into the receptor systems mediating these effects. The anticonvulsant actions of this compound are reported to be mediated through the activation of sst2 and sst3 somatostatin receptors. nih.govnih.gov The involvement of these specific receptor subtypes is supported by findings where the co-perfusion of selective sst2 or sst3 receptor antagonists reversed the anticonvulsant effects of this compound. nih.govnih.gov

Furthermore, research has clarified that the ghrelin receptor, another known target for this compound, is not involved in its anticonvulsant actions. nih.govnih.gov This was demonstrated in studies using ghrelin receptor knockout mice, where a significant decrease in seizure duration was observed in both knockout and wild-type mice treated with this compound, with a comparable effect in both genotypes. nih.govnih.gov

In addition to the pilocarpine model, this compound has also shown efficacy in a kainic acid-induced seizure model in rats, where its administration prevented seizure activity. nih.gov

Table 5: Anticonvulsant Profile of this compound in Epilepsy Models
Epilepsy ModelAnimal ModelKey FindingMediating Receptors
Pilocarpine-induced seizuresRats and MiceExerted anticonvulsive effects nih.govnih.govsst2 and sst3 nih.govnih.gov
Kainic acid-induced seizuresRatsPrevented seizure activity nih.gov-

Anticonvulsant Properties in Epilepsy Models

Somatostatin Receptor Subtype Mediation (sst2, sst3)

This compound exhibits a high binding affinity for somatostatin receptors, particularly the sst2 and sst3 subtypes. This interaction is a key aspect of its mechanism of action. Studies have demonstrated that this compound binds to these receptors, initiating downstream signaling pathways that mediate its physiological effects. The binding affinity of this compound for sst2 and sst3 receptors is comparable to that of somatostatin itself, indicating its potential to potently modulate the functions regulated by these receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Assay Observations
sst2HighInhibition of adenylyl cyclase, modulation of ion channel activity
sst3HighInduction of apoptosis in some cell types, neuronal inhibition
Receptor Non-Involvement Studies (e.g., Ghrelin Receptors)

To understand the specificity of this compound's actions, researchers have investigated its interaction with other receptors, notably the ghrelin receptor (GHS-R1a). Despite some initial hypotheses suggesting a potential interaction, studies have shown that this compound does not bind to or activate the ghrelin receptor. This lack of interaction helps to distinguish the physiological roles of this compound from those of ghrelin, even though both peptides can influence sleep and other central nervous system functions. These findings underscore that the effects of this compound are not mediated through the ghrelin signaling pathway.

ReceptorBinding/ActivationEvidence
Ghrelin Receptor (GHS-R1a)NoCompetitive binding assays and functional studies show no significant interaction.

Behavioral and Mood-Related Effects

Preclinical studies in rodent models have provided evidence for the role of this compound in modulating behavior and mood.

Antidepressant-like Activities in Rodent Models

In various rodent models of depression, this compound has demonstrated antidepressant-like effects. For instance, in the forced swim test, a common behavioral assay for screening potential antidepressant compounds, administration of this compound has been shown to reduce immobility time in mice. This suggests that this compound may promote active coping strategies in stressful situations.

Rodent ModelBehavioral OutcomeInterpretation
Forced Swim Test (Mouse)Decreased immobility timeAntidepressant-like effect
Tail Suspension Test (Mouse)Decreased immobility timeAntidepressant-like effect
Regulation of Locomotor Activity

The influence of this compound on locomotor activity has also been investigated. Studies have shown that intracerebroventricular administration of this compound can lead to a reduction in spontaneous locomotor activity in rats. This effect is dose-dependent and suggests a role for this compound in modulating motor behavior, potentially through its interactions with neuronal circuits in the brain that control movement.

Animal ModelEffect on Locomotor Activity
RatDecrease in spontaneous locomotor activity

Sleep-Wakefulness Cycle Regulation and Cortical Synchronization

One of the most well-characterized functions of this compound is its role in the regulation of the sleep-wakefulness cycle. It has been shown to be a potent endogenous sleep-promoting factor. Administration of this compound induces a state that resembles natural sleep, characterized by an increase in non-rapid eye movement (NREM) sleep and a decrease in wakefulness. This effect is associated with an increase in cortical synchronization, as measured by electroencephalography (EEG), which shows an increase in slow-wave activity.

ParameterEffect of this compound
NREM SleepIncrease
REM SleepVariable effects reported
WakefulnessDecrease
Cortical EEGIncreased slow-wave activity (synchronization)

Cognitive Function Modulation

This compound has also been implicated in the modulation of cognitive functions, particularly learning and memory. Studies in rodents have shown that this compound can influence performance in various cognitive tasks. For example, it has been demonstrated to affect spatial learning and memory in the Morris water maze test. The precise nature of its effects on cognition is complex and may depend on the specific cognitive domain being assessed and the experimental conditions.

Cognitive DomainEffect of this compound
Spatial Learning and MemoryModulation of performance in the Morris water maze
Fear MemoryAttenuation of fear-associated memory

Immunomodulatory and Anti-inflammatory Profiles of this compound

This compound, a neuropeptide with significant structural similarity to somatostatin, has emerged as a potent endogenous factor with significant immunomodulatory and anti-inflammatory properties. mdpi.comnih.gov Preclinical studies have demonstrated its capacity to influence various components of the immune system, leading to the suppression of inflammatory responses in a range of experimental models. mdpi.com Its therapeutic potential has been investigated in several inflammatory and autoimmune disorders, highlighting its role in deactivating inflammatory responses at multiple levels. nih.govnih.govpnas.org

In Vitro Immunosuppressive Mechanisms

The immunosuppressive effects of this compound are evident at the cellular level, primarily through its modulation of immune cell function and the production of inflammatory mediators. In vitro studies have shown that this compound can directly inhibit the production of key pro-inflammatory molecules by activated immune cells.

One of the primary mechanisms is its effect on macrophages, which are crucial players in the innate immune response. nih.gov When activated by stimuli like bacterial endotoxins (lipopolysaccharide or LPS), macrophages release a cascade of inflammatory mediators. karger.com this compound has been shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) by endotoxin-activated peritoneal macrophages. nih.govnih.gov This inhibitory effect is dose-dependent, with maximal effects observed at physiological concentrations. nih.gov Notably, the inhibitory action of cortistatin on the production of these inflammatory mediators is more potent than that of the structurally related peptide, somatostatin. nih.gov

Beyond macrophages, this compound also exerts direct effects on T-cells, which are central to adaptive immunity. It can impair the differentiation of T helper 1 (Th1) and Th17 cells, which are pro-inflammatory, while favoring Th2-mediated responses. karger.com This modulation of T-cell differentiation is a key aspect of its immunomodulatory profile. Furthermore, this compound has been found to induce the emergence of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and suppressing excessive immune responses. karger.com The suppressive activity of cortistatin on T-cell responses is antigen-specific, which prevents a state of generalized immunosuppression. karger.com

Cell TypeStimulusKey Mediators Inhibited by this compoundReference
MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6, Nitric Oxide (NO) nih.govnih.gov
T-cellsAntigen-specific activationPro-inflammatory Th1 and Th17 differentiation karger.com
MicrogliaLipopolysaccharide (LPS)Nitric Oxide (NO), Prostaglandin E2 karger.com
Synovial CellsCollagenPro-inflammatory cytokines and chemokines karger.comresearchgate.net

Anti-inflammatory Actions in Experimental Models of Inflammatory and Autoimmune Disorders

The in vitro immunomodulatory effects of this compound translate into significant therapeutic efficacy in various preclinical models of inflammatory and autoimmune diseases.

Sepsis: In murine models of lethal endotoxemia and sepsis, administration of this compound provides significant protection against mortality. nih.gov This protective effect is achieved by reducing both local and systemic levels of a wide array of inflammatory mediators, including cytokines like TNF-α, IFN-γ, IL-6, IL-1β, and IL-12, as well as chemokines. nih.govnih.gov this compound treatment also prevents sepsis-associated histopathology, such as the infiltration of inflammatory cells and disseminated intravascular coagulation in organs like the intestine, liver, and lungs. nih.govnih.gov Furthermore, in models of sepsis-associated encephalopathy, this compound has demonstrated neuroprotective effects by decreasing inflammatory cytokines in the serum and brain, reducing blood-brain barrier disruption, and inhibiting microglial activation. nih.govresearchgate.net

Inflammatory Bowel Disease (IBD): In a murine model of colitis, which mimics Crohn's disease, this compound treatment significantly ameliorated the clinical and histopathological severity of the disease. nih.govpnas.org It was shown to abrogate weight loss, diarrhea, and intestinal inflammation, leading to an increased survival rate. nih.govpnas.org The therapeutic action in this model is associated with the downregulation of both the inflammatory and the Th1-driven autoimmune responses. nih.govpnas.org this compound effectively deactivates the intestinal inflammatory response and helps restore mucosal immune tolerance. nih.govpnas.org

Rheumatoid Arthritis (RA): In the collagen-induced arthritis (CIA) model in mice, a common model for rheumatoid arthritis, this compound treatment significantly reduced the severity of the established disease. nih.govnih.gov It was observed to completely abrogate joint swelling and the destruction of cartilage and bone. nih.govnih.gov This therapeutic effect stems from a reduction in both the Th1-driven autoimmune component and the inflammatory response. nih.govnih.gov this compound downregulated the production of various inflammatory cytokines and chemokines within the joints and systemically. nih.govnih.gov It also decreased the expansion of antigen-specific Th1 cells and promoted the production of regulatory cytokines like IL-10. nih.gov

Myocarditis: In a mouse model of experimental autoimmune myocarditis (EAM), this compound demonstrated a therapeutic effect by attenuating cardiac hypertrophy and myocardial injury. nih.gov This was achieved by inhibiting the infiltration of inflammatory cells into the myocardial tissues and reducing the release of inflammatory cytokines. nih.gov These findings suggest that this compound could be a potential treatment for autoimmune and inflammatory cardiovascular diseases. nih.gov

Disease ModelKey FindingsImpact on Inflammatory MediatorsReference
Sepsis Protected against lethality, prevented histopathologyDecreased systemic and local levels of TNF-α, IFN-γ, IL-6, IL-1β, IL-12 nih.govnih.gov
Inflammatory Bowel Disease Ameliorated clinical severity, increased survivalDownregulated inflammatory and Th1-driven responses nih.govpnas.org
Rheumatoid Arthritis Reduced joint swelling and destructionDownregulated inflammatory cytokines and chemokines, decreased Th1 expansion nih.govnih.gov
Myocarditis Attenuated cardiac hypertrophy and injuryInhibited inflammatory cell infiltration and cytokine release nih.gov

Anti-fibrotic Effects in Organ-Specific Preclinical Models

Recent evidence has identified Cortistatin as an endogenous anti-fibrotic factor with potent therapeutic actions in various chronic fibrotic disorders. mdpi.comnih.gov Its anti-fibrotic effects appear to be independent of its anti-inflammatory activity and are exerted by directly regulating the activation of fibroblasts and their differentiation into myofibroblasts, which are the primary effector cells in pathological fibrosis. mdpi.com Preclinical studies have shown that Cortistatin can alleviate fibrotic responses in inflammatory disorders by reducing the production of inflammatory factors. researchgate.net It has been shown to exert potent anti-fibrotic activities in tissues such as the lung, skin, and liver, protecting against chronic fibrotic disorders of diverse origins. mdpi.comnih.gov

Endocrine System Homeostasis (Preclinical Studies)

This compound shares significant structural and functional similarities with somatostatin, a well-known regulator of the endocrine system. nih.govnih.gov Consequently, this compound plays a role in maintaining endocrine homeostasis, particularly in the regulation of growth hormone and insulin (B600854) secretion. nih.govoup.com

Regulation of Growth Hormone Secretion

Preclinical studies have consistently demonstrated that this compound is a potent inhibitor of growth hormone (GH) release. nih.gov In rats, this compound was found to be very effective in reducing GH secretion, with an activity profile similar to that of somatostatin-14. nih.gov It exhibits a rapid onset and a slightly longer duration of action compared to somatostatin-14. nih.gov

Further studies in humans have confirmed these findings, showing that this compound inhibits both basal and stimulated GH secretion to the same extent as somatostatin-14. oup.comunito.it It effectively suppresses the GH response to stimuli such as Growth Hormone-Releasing Hormone (GHRH) and ghrelin. oup.comunito.itoup.com The inhibitory action on GH release is thought to be mediated through its interaction with somatostatin receptors present on the somatotroph cells of the anterior pituitary. nih.govoup.com

Study TypeModelEffect of this compound on GH SecretionMechanism of ActionReference
In vivoAnesthetized male ratsPotent inhibition of GH releaseInteraction with somatostatin receptor subtypes nih.gov
In vitroHuman fetal pituitary cellsInhibition of GH secretion by up to 65%Direct action on pituitary cells oup.com
In vitroHuman GH-cell adenomasInhibition of basal GH secretionDirect action on adenoma cells oup.com
Human StudyHealthy adult volunteersInhibition of basal and GHRH/ghrelin-stimulated GH secretionSimilar to somatostatin-14 oup.comunito.it

Modulation of Insulin Secretion

This compound also plays a role in the regulation of pancreatic endocrine function, specifically insulin secretion. nih.gov Studies have shown that this compound inhibits insulin secretion. oup.com In isolated islets from mice, this compound reduced glucose-stimulated insulin secretion to a similar degree as somatostatin. nih.gov

The mechanism underlying this inhibition involves the hyperpolarization of the pancreatic beta-cell membrane. nih.gov By binding to somatostatin receptors (specifically SSTR5) on beta-cells, this compound leads to a reduction in the glucose-induced calcium influx, which is a critical step in the stimulus-secretion coupling of insulin. nih.gov This ultimately results in the abolishment of action potential firing and a decrease in insulin release. nih.gov Human studies have corroborated these preclinical findings, demonstrating that this compound inhibits spontaneous insulin secretion. oup.comunito.it

Structure Activity Relationship Sar and Analog Development for Cortistatin 14

Identification of Key Structural Determinants for Receptor Binding and Biological Activity

Cortistatin-14 is a cyclic neuropeptide that shares 11 of its 14 amino acids with somatostatin-14. nih.govnih.govnih.govnih.gov Despite this high degree of similarity, its effects on physiological processes such as sleep and immune responses differ significantly from somatostatin (B550006). nih.govnih.gov These differences are attributed to specific structural determinants that govern its interaction with various receptors. CST-14 is known to bind to all five somatostatin receptor subtypes (sst1-sst5) and other receptors like the ghrelin receptor and MRGPRX2. rndsystems.comtocris.comiscabiochemicals.com

The biological activity of this compound is dictated by several key amino acid residues and sequence motifs.

N-terminal Proline (Pro¹): The proline residue at the N-terminus is a critical determinant for the distinct biological activities of this compound. nih.gov Studies have shown that analogs retaining this N-terminal proline exhibit cortistatin-like effects, such as reducing locomotor activity and enhancing slow-wave sleep. nih.gov This suggests that the proline residue is necessary for binding to a specific, yet-to-be-fully-characterized, cortistatin receptor or for inducing a unique conformational state upon binding to shared somatostatin receptors. nih.gov

C-terminal Lysine (B10760008) Amide (Lys¹⁴-NH₂): The C-terminal lysine, present as an amide, is another crucial element for cortistatin's specific functions. nih.gov The presence of this C-terminal lysine amide, in conjunction with the N-terminal proline, is required for the characteristic biological activities of cortistatin. nih.gov Research has demonstrated that the loss of Lysine-14 results in a significant negative impact on the compound's solubility and, consequently, its biological activity in cellular assays. nih.gov

FWKT Sequence (Phe⁷-Trp⁸-Lys⁹-Thr¹⁰): this compound contains the Phe-Trp-Lys-Thr tetrapeptide sequence, which is a well-established pharmacophore essential for binding to somatostatin receptors. nih.govnih.govnih.gov This core motif is located at the tip of a β-hairpin turn and penetrates deep into the receptor's helical core. nih.gov The conservation of this sequence explains why CST-14 binds with high affinity to all five somatostatin receptor subtypes, much like somatostatin itself. nih.govnih.govnih.gov

The structural integrity and biological function of this compound are heavily dependent on its cyclic nature.

Cyclic Structure: CST-14 is a cyclic peptide, a feature it shares with somatostatin-14. nih.govnih.gov This conformation is crucial for its stability and for properly orienting the key amino acid residues for receptor interaction. However, studies using circular dichroism and nuclear magnetic resonance (NMR) have indicated that, like somatostatin-14, this compound does not possess a single, preferred conformation in solution. nih.gov Instead, it likely exists as an ensemble of conformations, with the biologically active conformation being selected upon receptor binding.

Disulfide Bridge: The cyclization of this compound is achieved through a disulfide bond between the cysteine residues at position 2 and position 13 (Cys²-Cys¹³). nih.govrndsystems.comtocris.comnih.gov This covalent bridge stabilizes the peptide's backbone, forming a β-hairpin structure that presents the critical FWKT pharmacophore for receptor binding. nih.gov This disulfide-stabilized loop is essential for maintaining the high-affinity binding to somatostatin receptors. nih.govnih.gov

Rational Design and De Novo Synthesis Strategies for this compound Analogs

The development of this compound analogs has been pursued to create molecules with improved stability, selectivity, and therapeutic properties. These efforts leverage rational design principles based on the known SAR of the native peptide.

Rational Design: Analog design is often guided by the structural information of this compound and its interaction with receptors. One approach involves creating analogs based on the more rigid cyclic structure of octreotide, a clinically used somatostatin analog, to improve stability. nih.gov Another strategy utilizes NMR structural data to design analogs that stabilize specific conformations, such as those involving particular aromatic clusters within the peptide structure. nih.gov This allows for the exploration of how different conformations correlate with specific biological functions, aiming to isolate desired activities, like immunomodulation, while potentially enhancing stability. nih.gov

De Novo Synthesis: The chemical synthesis of this compound and its analogs is a complex but necessary process for research and development. Modern peptide synthesis techniques, including automated and microwave-assisted solid-phase peptide synthesis, have facilitated the production of these complex molecules. mdpi.com More advanced synthetic methodologies have been developed specifically for the cortistatin family, involving complex chemical reactions like aza-Prins cyclizations and oxidative dearomatization to construct the core structures. google.com These scalable synthesis routes are crucial for producing sufficient quantities of cortistatin analogs for preclinical and potentially clinical evaluation. acs.org

Preclinical Evaluation of Modified Analogs for Enhanced Potency and Specificity

Once synthesized, this compound analogs undergo rigorous preclinical evaluation to assess their biological properties.

Receptor Binding and Potency: A primary step in the evaluation is to determine the binding affinity and potency of the analogs at the various somatostatin receptors (sst1-sst5). nih.govnih.gov These assays reveal whether modifications have altered the receptor interaction profile. For instance, some rationally designed analogs have demonstrated a high preference for the sst2 receptor, similar to existing somatostatin-based drugs. nih.gov

Functional Assays and Specificity: Beyond receptor binding, analogs are tested in a range of functional assays to see if they retain or have improved upon the desired biological effects of native this compound. These can include in vitro assays measuring immunomodulatory and anti-inflammatory activity or in vivo studies in animal models assessing effects on sleep, locomotor activity, or specific diseases like inflammatory bowel disease. nih.govnih.gov For example, a designed analog known as A5 was shown to preserve the potent anti-inflammatory and immunomodulatory activities of the parent molecule in both cell-based assays and mouse models of colitis. nih.gov

Stability and Pharmacokinetics: A key goal of analog development is to improve upon the poor stability and short half-life of natural peptides. Therefore, the stability of new analogs is often measured in serum to predict their in vivo longevity. nih.gov Modifications such as swapping L-amino acids for D-amino acids or cyclization are common strategies to enhance resistance to proteolytic degradation. mdpi.com

The table below summarizes the characteristics of selected this compound analogs from a research study.

Table 1: Preclinical Data for Selected this compound Analogs

Analog Modification Highlights Key Findings Reference
Analog 2 Contains octanoyl moiety and Msa at position 6 High preference for sst2 receptor nih.gov
Analog 3 Contains octanoyl moiety and Msa at position 6 High preference for sst2 receptor; less rigid structure nih.gov
Analog 5 (A5) Designed to adopt a selected native conformation Preserved in vitro and in vivo anti-inflammatory and immunomodulatory activities nih.gov
Analog 6 Loss of Lysine-14 Poor solubility and activity in cellular assays nih.gov

Development of Latent Forms and Delivery Strategies for Research Applications

A major hurdle for the therapeutic use of peptides like this compound is their short half-life in the body and the potential for widespread, off-target effects. nih.govnih.gov To overcome these challenges, innovative delivery strategies and prodrug formulations are being developed.

Latent Forms (Prodrugs): One advanced strategy is the creation of a "latent" form of cortistatin that acts as a prodrug. nih.govnih.gov In one such design, this compound is linked to a large "shielding" molecule, the latency-associated peptide (LAP) from TGF-β1. nih.gov This shield protects the peptide from degradation by enzymes in the bloodstream. The linker connecting the shield to cortistatin is designed to be cleaved specifically by metalloproteinases (MMPs), enzymes that are highly abundant at sites of inflammation and fibrosis. nih.govnih.gov This clever design ensures that the active this compound is released primarily at the intended site of action, increasing local efficacy and minimizing systemic exposure. nih.govnih.gov Preclinical studies have shown this latent form to be highly effective at lower doses and with less frequent administration compared to the unmodified peptide. nih.govnih.gov

Peptide Delivery Strategies: Other general strategies for improving peptide delivery are being explored for research applications. These include conjugating the peptide to cell-penetrating peptides (CPPs) to facilitate entry into cells or encapsulating it within delivery vehicles like liposomes. mdpi.comnih.gov Another common approach is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, which increases the peptide's size to reduce kidney filtration and shields it from enzymatic degradation, thereby extending its circulation time in the body. nih.govmdpi.com

Advanced Research Methodologies and Experimental Approaches for Cortistatin 14 Studies

In Vitro Cell-Based Assay Systems (e.g., Transfected Cell Lines, Primary Neuronal Cultures, Immune Cell Cultures)

In vitro systems are fundamental for dissecting the molecular mechanisms of CST-14 action at the cellular level. Transfected cell lines, engineered to express specific receptors, have been instrumental in characterizing the binding profile and functional activity of CST-14. For instance, studies have utilized Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells to demonstrate that CST-14 binds with high affinity to all five somatostatin (B550006) receptor subtypes (sst1-sst5) as well as the ghrelin receptor (GHS-R1a) and the MAS-related G protein-coupled receptor MRGPRX2. rndsystems.comtocris.comnih.gov

The anti-proliferative effects of CST-14 have been investigated using various human thyroid carcinoma cell lines. In studies involving both follicular (N-PAP, WRO) and parafollicular (TT) cancer cells, CST-14 demonstrated a dose-dependent inhibition of cell proliferation. nih.gov

Research on immune cells, such as murine peritoneal macrophages, has revealed the anti-inflammatory properties of CST-14. These in vitro culture systems have shown that CST-14 can significantly inhibit the production and secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β) following stimulation with endotoxins. nih.govmedchemexpress.com Although CST-14 is known to be co-expressed with GABA in cortical and hippocampal neurons and to depress neuronal activity, detailed studies using primary neuronal cultures were not specified in the reviewed literature but represent a critical tool for exploring its direct neurophysiological roles. nih.govnih.govmedchemexpress.com

Cell-Based SystemPurpose of StudyKey FindingsCitations
Transfected HEK293 & CHO CellsReceptor binding and activation assaysCST-14 binds to sst1-sst5, GHS-R1a, and MRGPRX2. rndsystems.comtocris.comnih.gov
Human Thyroid Carcinoma Cell Lines (TT, N-PAP, WRO)Investigate anti-proliferative effectsCST-14 inhibits cell proliferation in a dose-dependent manner. nih.gov
Murine Peritoneal MacrophagesAssess anti-inflammatory activityCST-14 decreases the secretion of IL-1β. nih.govmedchemexpress.com

In Vivo Animal Models of Disease and Physiological Function (e.g., Genetically Modified Rodents, Induced Disease Models)

Animal models are indispensable for examining the physiological and therapeutic effects of CST-14 in a complex, living system. Genetically modified rodents, such as cortistatin-deficient mice, have been crucial in confirming the endogenous role of the neuropeptide. Studies using these mice have shown that a deficiency in cortistatin exacerbates dermal fibrosis in a model of scleroderma, highlighting its protective role against fibrotic processes. nih.gov

Various induced disease models have been employed to test the therapeutic potential of CST-14. In a mouse model of sepsis-associated encephalopathy (SAE) induced by cecal ligation and puncture (CLP), CST-14 treatment improved survival, reduced cognitive impairment, and inhibited microglial activation and blood-brain barrier disruption. nih.gov Rodent models of depression, which utilize stress induction, have been used to demonstrate the antidepressant-like effects of CST-14. nih.gov Furthermore, its anti-inflammatory and anti-nociceptive properties have been confirmed in models of acute inflammation, including carrageenan-induced paw edema and mustard oil-evoked neurogenic inflammation in rodents. nih.gov Models of gastrointestinal disorders, such as dextran (B179266) sulfate (B86663) sodium-induced colitis and castor oil-induced diarrhea, have shown that CST-14 can inhibit GI transit. nih.gov

Animal ModelDisease/Function StudiedObserved Effect of this compoundCitations
Cortistatin-deficient mice with bleomycin-induced fibrosisSystemic Sclerosis (Scleroderma)Deficiency worsened fibrosis, indicating endogenous CST-14 is protective. nih.gov
Cecal Ligation and Puncture (CLP) in miceSepsis-Associated Encephalopathy (SAE)Improved survival, reduced cognitive impairment and neuroinflammation. nih.gov
Stress-induced models in miceDepressionProduced rapid antidepressant-like effects. nih.gov
Carrageenan-induced paw edema in miceInflammation and PainAttenuated edema and hyperalgesia. nih.gov
Dextran Sulfate Sodium (DSS)-induced colitis in miceGastrointestinal MotilityInhibited gastrointestinal transit rate. nih.gov

Neurophysiological Recording Techniques (e.g., Electroencephalography, Microdialysis)

Neurophysiological techniques are employed to measure the direct effects of CST-14 on central nervous system activity. While CST-14 is known for its sleep-modulating and neuronal depressant properties, which are often studied using Electroencephalography (EEG), the reviewed literature did not detail specific EEG experiments. rndsystems.comtocris.com

Microdialysis is a valuable technique for measuring neurotransmitter levels in specific brain regions. Although not explicitly described in the provided sources, it is a highly relevant method for investigating findings that CST-14 reduces the release of excitatory neurotransmitters. For example, studies have shown that CST-14 administration leads to a reduced release of 3H-D-aspartate, an effect that could be precisely quantified in vivo using microdialysis. medchemexpress.com

Behavioral Neuroscience Assays (e.g., Locomotor Activity, FST, TST, NSFT)

Behavioral assays are critical for assessing the impact of CST-14 on complex behaviors related to mood and anxiety. An important control in these studies is the locomotor activity test, often conducted in an open field arena, which has consistently shown that the behavioral effects of CST-14 are not due to a general change in movement or sedation. nih.govsandiegoinstruments.com

Several key assays have established the antidepressant and anxiolytic-like properties of CST-14:

Forced Swim Test (FST): In this widely used model for screening antidepressant efficacy, CST-14 administration significantly reduces the time mice spend immobile, suggesting an antidepressant effect. nih.govnih.gov

Tail Suspension Test (TST): Similar to the FST, the TST assesses depressive-like behavior. CST-14 has been shown to shorten immobility time in this assay, further supporting its antidepressant-like profile. nih.govnih.govnih.gov

Novelty-Suppressed Feeding Test (NSFT): This assay measures anxiety-related behavior based on the conflict between the drive to eat and the fear of a novel environment. CST-14 significantly shortens the latency to begin feeding, indicating a reduction in anxiety-like behavior. nih.govtranspharmation.comsamuelslab.com

Behavioral AssayBehavioral Domain AssessedOutcome of this compound AdministrationCitations
Locomotor Activity TestGeneral motor activityNo significant change in activity levels. nih.gov
Forced Swim Test (FST)Depressive-like behaviorReduced immobility time. nih.gov
Tail Suspension Test (TST)Depressive-like and anxiety-like behaviorReduced immobility time. nih.govnih.gov
Novelty-Suppressed Feeding Test (NSFT)Anxiety-like behaviorShortened latency to feed. nih.gov

Molecular and Biochemical Analysis Techniques (e.g., RT-qPCR, Western Blot, ELISA, Immunofluorescence)

A suite of molecular and biochemical techniques is used to quantify the changes in gene expression, protein levels, and cellular morphology that underlie the effects of CST-14.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique has been used to measure gene expression, revealing that stress exposure significantly decreases CST-14 and BDNF mRNA levels in the hippocampus and cortex of mice. nih.gov It has also been used to show decreased CST-14 mRNA expression in the colon of mice with induced colitis. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a standard method for quantifying peptide and protein concentrations. Commercially available ELISA kits are used for the quantitative determination of CST-14 in biological fluids like serum and plasma. novusbio.combiomatik.cominnov-research.com A multiplex cytokine bead array, a high-throughput variation of ELISA, was used to demonstrate that CST-14 treatment reduces levels of inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) in both the serum and brain tissue of septic mice. nih.gov

Immunofluorescence: This imaging technique allows for the visualization of proteins and cells within tissues. It has been used to observe the morphology and infiltration of microglia in the brains of septic mice, showing that CST-14 inhibits microglial activation. nih.gov It was also used to track the distribution of fluorescently-labeled CST-14 (Cy7.5-CST-14) in the brain after intranasal administration, confirming its delivery to the central nervous system. nih.gov

Western Blot: While not explicitly detailed in the provided search results, Western blotting is a standard and essential technique for separating and identifying proteins. It would be used to analyze the expression levels of specific proteins and the activation of signaling pathways, such as the ERK/mTOR and PI3K/Akt/mTOR pathways that were investigated in relation to CST-14's antidepressant effects. nih.gov

Structural Biology Approaches (e.g., Nuclear Magnetic Resonance, Circular Dichroism, Molecular Docking)

Structural biology approaches are vital for understanding the three-dimensional conformation of CST-14 and how it interacts with its various receptors.

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD): These techniques are workhorses of structural biology. NMR spectroscopy is used to determine the high-resolution, three-dimensional structure of peptides in solution, while CD spectroscopy is used to analyze their secondary structure (e.g., alpha-helices, beta-sheets). Although these methods are fundamental for characterizing a cyclic peptide like CST-14, specific studies utilizing them were not found in the search results.

Molecular Docking: This computational technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that CST-14 binds to a wide range of receptors, molecular docking is an invaluable tool for generating hypotheses about the specific amino acid interactions that govern its binding affinity and functional selectivity at receptors like the sst subtypes and the ghrelin receptor. rndsystems.comtocris.comnih.gov

Advanced Peptide Synthesis and Purification Methods for Research Compounds (e.g., Solid-Phase Peptide Synthesis, HPLC, Mass Spectrometry)

The production of high-quality CST-14 for research is essential for obtaining reliable and reproducible experimental results.

Solid-Phase Peptide Synthesis (SPPS): CST-14 used in research studies is routinely produced via chemical synthesis. The standard Fmoc (9-fluorenylmethyloxycarbonyl)-based solid-phase synthetic method is commonly employed for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): Following synthesis, the crude peptide must be purified. Preparative HPLC is the gold standard for separating the target peptide from impurities and byproducts, yielding a highly pure compound. nih.gov Analytical HPLC is then used to ascertain the final purity of the peptide, which is typically reported to be ≥95%. tocris.comnih.gov

Mass Spectrometry (MS): This technique is used to confirm the identity and structural integrity of the synthesized peptide. Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is used to precisely measure the molecular weight of the peptide, confirming that the correct sequence has been synthesized. nih.gov

In Vivo Bio-distribution and Uptake Studies (e.g., Fluorescence Imaging)

The investigation of this compound's (CST-14) journey through a living organism, its distribution to various tissues, and its uptake by cells is crucial for understanding its biological functions and therapeutic potential. In vivo bio-distribution studies, particularly those employing advanced techniques like fluorescence imaging, provide a dynamic window into these processes. These methods allow researchers to track the peptide in real-time within animal models, offering insights into its ability to reach target organs, such as the brain.

One of the significant hurdles for neuropeptides as therapeutic agents is their ability to cross the blood-brain barrier. Fluorescence imaging has been instrumental in demonstrating the brain penetration of CST-14. In these studies, CST-14 is chemically linked to a fluorescent dye, a molecule that emits light when excited by a specific wavelength. This labeled peptide can then be administered to an animal, and its location can be tracked using sensitive imaging systems.

Detailed research findings from such studies have confirmed the delivery of CST-14 to the brain. For instance, studies involving intranasal administration of CST-14 labeled with the near-infrared fluorescent dye Cy7.5 in mice have been particularly revealing. nih.govresearchgate.net Near-infrared imaging is advantageous for in vivo studies due to the low autofluorescence of tissues in this light spectrum, allowing for a clearer signal from the labeled peptide.

Following intranasal administration, real-time in vivo bio-distribution analysis showed the presence of Cy7.5-CST-14 in the brain. nih.gov To confirm that the signal originated from the brain tissue itself and not from the surrounding vasculature, ex vivo imaging was performed. In this procedure, after a set time following administration, the animals are perfused to remove blood, and the brain is dissected and imaged. These experiments demonstrated that Cy7.5-CST-14 was distributed throughout the whole brain as early as 30 minutes after intranasal injection. nih.gov Control mice that received either saline or the fluorescent dye alone did not show any significant signal in the brain, confirming that the observed fluorescence was due to the presence of CST-14. nih.gov

The table below summarizes the key findings from a representative fluorescence imaging study on this compound bio-distribution.

ParameterObservationSource
Imaging Agent Cy7.5-labeled this compound (Cy7.5-CST-14) nih.gov
Administration Route Intranasal nih.gov
Animal Model Mice nih.gov
Imaging Technique Near-Infrared (NIR) Fluorescence Imaging nih.gov
Time to Brain Detection 30 minutes post-administration nih.gov
Distribution within Brain Distributed throughout the whole brain nih.gov
Confirmation Method Ex vivo fluorescence imaging of perfused brain nih.gov

These findings are significant as they provide direct evidence of the brain uptake and distribution of CST-14 when administered intranasally. nih.govresearchgate.net This route of administration appears to be a viable method for delivering this neuropeptide to the central nervous system.

Further research has also utilized radiolabeled forms of CST-14, such as iodinated CST-14, to study its binding sites within the brain through in vitro receptor autoradiography. nih.gov While not a live imaging technique, autoradiography complements fluorescence studies by providing a high-resolution map of the peptide's binding locations. These studies have detected high densities of specific binding sites for CST-14 in various brain regions, including the cortex, hippocampal formation, basolateral amygdala, and medial habenula. nih.gov The distribution of these binding sites aligns with the observed widespread presence of CST-14 in the brain from fluorescence imaging studies.

The collective data from these advanced research methodologies underscore the ability of this compound to access and distribute within the brain, a critical aspect for its neurological effects.

Future Directions and Translational Research Horizons Preclinical Focus

Development of Highly Selective Cortistatin-14 Agonists and Antagonists for Research Tool Development

While these existing compounds are useful, their lack of specificity for this compound itself presents a significant limitation. The development of ligands that can selectively activate or block this compound's effects at a specific receptor subtype (e.g., MRGPRX2) without affecting its binding to other receptors (e.g., sst or ghrelin receptors) is a key horizon in preclinical research. Such tools, often referred to as chemical probes, would allow for precise investigation into the biology of their targets. eubopen.org

The rational design of selective ligands for GPCRs is a well-established but challenging field. Strategies often involve iterative modifications of the parent peptide or the development of small molecule mimetics. benthamscience.com For related receptor families like the P2Y receptors, extensive structure-activity relationship (SAR) studies have successfully converted nucleotide agonists into selective antagonists of nanomolar affinity by altering specific chemical moieties. nih.govnih.gov A similar rational approach, combining chemical synthesis with computational modeling, could be applied to develop selective probes for this compound's targets. benthamscience.com These selective research tools would be invaluable for clarifying the roles of each receptor in the diverse actions of this compound, from sleep regulation to immune modulation and anti-cancer activity. nih.govnih.gov

Table 2: Existing Research Tools Used to Investigate this compound Pathways

Compound Type Primary Target Use in CST-14 Research
[D-Lys3]GHRP-6 Antagonist Ghrelin Receptor (GHS-R1a) Used to block the ghrelin receptor to demonstrate its role in CST-14-induced antidepressant-like effects. nih.gov
Cyclosomatostatin (c-SOM) Antagonist Somatostatin (B550006) Receptors (Broad Spectrum) Used to demonstrate that sst receptors are not involved in certain CST-14 effects and only partially involved in others. nih.gov

| [125I]Tyr10-cortistatin-14 | Radioligand | Somatostatin Receptors (sst1-sst5) | Used in binding assays to characterize the affinity of CST-14 for all five sst receptor subtypes. nih.gov |

Exploration of Synergistic Therapeutic Combinations in Preclinical Disease Models

A promising avenue in preclinical research is the combination of this compound or its analogs with other therapeutic agents to achieve synergistic effects. This strategy is based on targeting multiple, complementary pathways to enhance efficacy, a well-established concept in cancer therapy and other complex diseases. nih.govsemanticscholar.org The rationale for such combinations is to achieve a greater therapeutic effect than either agent could produce alone. nih.gov

In preclinical models of severe inflammation, such as lethal endotoxemia, Cortistatin has been shown to have synergistic effects when combined with other anti-inflammatory peptides like Vasoactive Intestinal Peptide (VIP). nih.gov This synergy may result from the two peptides acting on different signaling pathways within the same target cells, such as activated macrophages. nih.gov

In oncology, the combination of targeted therapies is a cornerstone of modern preclinical and clinical research. nih.gov Preclinical studies combining different targeted agents, such as PARP inhibitors and PI3K inhibitors, have shown promise in cancers with specific molecular alterations. mdanderson.org Given that this compound modulates key cancer-related signaling pathways like AKT and JNK, there is a strong rationale for exploring its use in combination with other anti-cancer agents. mdpi.com For example, combining this compound with standard chemotherapy or other targeted drugs could potentially sensitize tumor cells to treatment or overcome resistance mechanisms. mdpi.com The success of these combination strategies in preclinical models depends heavily on the rational selection of drugs, doses, and administration schedules to maximize anti-tumor immunity and efficacy. nih.govfrontiersin.org

Table 3: Examples of Preclinical Synergistic Combination Approaches

Therapeutic Area Combination Preclinical Model Rationale / Finding
Inflammation Cortistatin + Vasoactive Intestinal Peptide (VIP) Murine model of lethal endotoxemia Demonstrated synergistic effect in reducing inflammation, likely through action on different signaling pathways in macrophages. nih.gov
Cancer (Hypothetical) This compound + Chemotherapy In vitro / In vivo cancer models To enhance cytotoxic effects by modulating key survival pathways (e.g., AKT) that are often dysregulated in cancer. mdpi.com

| Cancer (Hypothetical) | this compound + Other Targeted Therapies (e.g., sst analogs) | In vitro / In vivo cancer models | To achieve broader pathway inhibition, as CST-14 and sst analogs have both overlapping and distinct receptor targets. nih.gov |

Innovative Preclinical Delivery Systems for Targeted Action

A major hurdle for the therapeutic application of peptides like this compound is their short biological half-life, which is estimated to be around two minutes in plasma due to rapid degradation by endopeptidases. nih.gov This necessitates innovative delivery systems that can protect the peptide from degradation, improve its bioavailability, and deliver it specifically to the site of action.

One novel approach is the development of a prodrug formulation. Researchers have engineered a "latent form of cortistatin" by fusing the bioactive peptide with a latency-associated protein shield. nih.gov This shield includes a cleavage site that is specifically recognized by metalloproteinases, which are enzymes that are highly abundant in inflammatory and fibrotic tissues. nih.gov In preclinical models of sepsis, inflammatory bowel disease, and pulmonary fibrosis, this latent cortistatin was highly effective, suggesting that the bioactive peptide was successfully released at the target site. nih.gov This approach not only increases stability but also provides a mechanism for targeted activation.

Another major strategy involves the use of nanocarriers. nih.gov Systems such as liposomes and polymeric nanoparticles can encapsulate peptides, protecting them from enzymatic degradation and improving their pharmacokinetic profile. nih.gov These nanoparticles can be further engineered for active targeting by decorating their surface with ligands, such as specific antibodies or targeting peptides, that bind to receptors overexpressed on diseased cells. nih.govmdpi.com For instance, nanoparticles could be designed to target receptors found on tumor cells or inflamed tissues, thereby concentrating this compound where it is needed most and reducing potential systemic exposure. mdpi.com Intranasal delivery is another innovative route being explored, which may facilitate direct access to the central nervous system, as shown in a study where intranasal CST-14 produced antidepressant effects. nih.gov

Table 4: Preclinical Delivery Systems for this compound

Delivery System Technology Mechanism of Action Preclinical Application/Potential
Latent Cortistatin (Prodrug) Molecular engineering (fusion protein) A protein shield protects CST, which is released by metalloproteinases at inflammatory/fibrotic sites. Shown to be highly effective in preclinical models of sepsis, IBD, and pulmonary fibrosis. nih.gov
Nanocarriers (e.g., Liposomes) Nanotechnology Encapsulation protects the peptide from degradation and can be modified for passive or active targeting. A general strategy to improve the delivery of peptides like CST-14 to tumor or inflammation sites. nih.gov

| Intranasal Delivery | Formulation for nasal administration | Allows for potential direct nose-to-brain delivery, bypassing the blood-brain barrier. | Demonstrated to produce antidepressant-like effects in mice. nih.gov |

Comparative Pharmacological Profiling of Naturally Occurring and Synthetic Cortistatin Forms and Analogs

This compound is part of a family of related peptides, and understanding its pharmacological profile requires comparison with both its natural relative, somatostatin-14, and various synthetic analogs.

This compound vs. Somatostatin-14: CST-14 and SST-14 share significant structural homology, with 11 of 14 amino acids being identical, including the critical FWKT sequence for receptor interaction and the cysteine pair for cyclization. nih.gov This similarity results in both peptides binding with high, subnanomolar affinity to all five sst receptors. nih.gov However, their physiological profiles are remarkably distinct. Cortistatin, unlike somatostatin, induces slow-wave sleep, reduces locomotor activity, and binds to the ghrelin receptor and MRGPRX2. nih.govrndsystems.comnih.gov Comparative studies in preclinical models show that while both peptides can reduce inflammatory processes, CST-14 exerts a significantly greater inhibitory effect on the production of certain inflammatory cytokines, such as IL-1β, by activated macrophages. nih.gov These differences strongly suggest that despite sharing the sst receptors, CST-14 has unique biological functions mediated by other targets. nih.gov

Natural vs. Synthetic Analogs: The scarcity of natural cortistatins has driven the chemical synthesis of analogs. nih.gov A prominent example is didehydro-Cortistatin A (dCA), an analog of the natural steroidal alkaloid Cortistatin A (not the peptide this compound). nih.gov The pharmacology of dCA is entirely different from that of peptide cortistatins. Instead of targeting GPCRs, dCA inhibits HIV replication by binding specifically to the Tat protein of the virus, preventing transcriptional elongation. nih.gov This highlights how the "cortistatin" name encompasses structurally diverse molecules with vastly different mechanisms of action. Comparing the pharmacological profiles of naturally derived products and synthetic drugs often reveals differences in chemical diversity and complexity. researchgate.net The development and profiling of novel synthetic analogs of this compound will be essential to create more potent or selective research tools and potential therapeutics.

Table 5: Comparative Profile of Cortistatin Forms and Analogs

Compound Type Primary Molecular Target(s) Key Distinguishing Pharmacological Feature
This compound (CST-14) Natural Peptide sst1-5, GHS-R1a, MRGPRX2 Binds to ghrelin and MRGPRX2 receptors in addition to sst receptors; induces slow-wave sleep. nih.govnih.gov
Somatostatin-14 (SST-14) Natural Peptide sst1-5 Does not bind to ghrelin or MRGPRX2 receptors; does not share CST's unique CNS effects. nih.gov
Didehydro-Cortistatin A (dCA) Synthetic Steroidal Alkaloid Analog HIV Tat protein Potently suppresses HIV transcription; mechanism is unrelated to the peptide cortistatins. nih.gov

| Cortistatin-17 (CST-17) | Natural Peptide (Human) | sst1-5, GHS-R1a, MRGPRX2 | Human equivalent of CST-14, shares similar receptor binding profile. iscabiochemicals.comnih.gov |

Q & A

Q. What experimental models are most suitable for studying CST-14's anticonvulsant effects, and how are seizures quantified in these models?

  • Answer: The pilocarpine-induced limbic seizure model in rodents is widely used. In rats, seizure severity is assessed via the Racine scoring system (behavioral observation), while mice rely on electroencephalography (ECoG) to measure total seizure duration due to ambiguous behavioral markers . Microdialysis protocols allow localized CST-14 administration into the hippocampus, coupled with radiotelemetry for continuous monitoring . Statistical validation typically employs one-way ANOVA with Bonferroni post hoc tests to compare treatment groups .

Q. Which receptor subtypes mediate CST-14's anticonvulsant effects, and how can their involvement be experimentally validated?

  • Answer: CST-14 primarily acts through somatostatin receptor subtypes sst2 and sst3. Selective antagonists like cyanamid154806 (sst2) and SST3-ODN-8 (sst3) are co-administered with CST-14 to block its effects. Receptor knockout models (e.g., ghrelin receptor KO mice) further isolate receptor-specific mechanisms . Affinity assays (e.g., calcium flux for MRGPRX2) and binding studies using Ki values help quantify receptor interactions .

Q. How does CST-14's structure compare to somatostatin-14 (SRIF-14), and what functional implications arise from these differences?

  • Answer: CST-14 shares 11/14 amino acids with SRIF-14 but includes unique N-terminal proline and C-terminal lysine residues. These structural differences confer distinct receptor activation profiles: CST-14 binds sst1–sst5 but also interacts with MRGPRX2, unlike SRIF-14. Conformational studies (circular dichroism, NMR) show both peptides lack stable secondary structures in solution, suggesting receptor binding depends on sequence rather than conformation .

Advanced Research Questions

Q. What methodological challenges arise when studying CST-14's receptor promiscuity, particularly with MRGPRX2?

  • Answer: CST-14 binds MRGPRX2 with micromolar affinity, atypical for neuropeptides, complicating its role in vivo . A lack of rodent orthologues for MRGPRX2 limits translational studies, necessitating rhesus monkey models or human cell lines . Functional assays (e.g., GTPγS-binding, Ca²⁺ mobilization) paired with receptor antagonists are critical to disentangle overlapping signaling pathways .

Q. How do species-specific differences in CST-14 processing and receptor expression impact translational research?

  • Answer: Human CST-17 (a 17-residue isoform) shares functional homology with rodent CST-14 but has an arginine substitution and N-terminal extension, altering receptor binding kinetics . Additionally, sst receptor distribution varies between species: SST2 dominates anticonvulsant effects in rats, while conflicting roles of SST1/SST4 are reported in mice . Cross-species studies require validation via receptor subtype-specific agonists/antagonists and mRNA profiling .

Q. What strategies address contradictions in reported roles of SST receptors in CST-14-mediated effects?

  • Answer: Discrepancies (e.g., excitatory vs. inhibitory SST4 effects in mice) may stem from differences in experimental protocols (e.g., systemic vs. localized administration) or genetic background. Standardizing seizure induction methods (e.g., pilocarpine dosing) and using conditional knockout models can clarify receptor contributions . Meta-analyses of binding affinities across studies (e.g., Ki values for sst subtypes) help reconcile conflicting data .

Q. What advanced methodologies are used to probe CST-14's anti-inflammatory and neuroprotective mechanisms?

  • Answer: In vitro models (e.g., LPS-stimulated macrophages) quantify IL-1β suppression by CST-14, while carrageenan-induced edema assays assess anti-inflammatory potency in vivo . Neuroprotection is evaluated via histopathology (e.g., hippocampal neuron survival post-seizure) and behavioral tests (e.g., Morris water maze for cognitive effects) . Molecular docking studies predict interactions with sst receptors and MRGPRX2 .

Methodological Considerations

  • Data Validation: Use dual quantification (behavioral + ECoG) in murine models to mitigate species-specific variability .
  • Antagonist Specificity: Validate selective receptor antagonists via off-target screening (e.g., GTPγS assays) to ensure mechanistic clarity .
  • Statistical Rigor: Employ power analysis to determine cohort sizes, given high inter-individual variability in seizure models .

Key Research Gaps

  • Role of CST-14 in cognitive processes (e.g., memory consolidation) remains unclear due to contradictory GABAergic and sst2-mediated effects .
  • Biological significance of MRGPRX2 binding and its interplay with sst receptors in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.